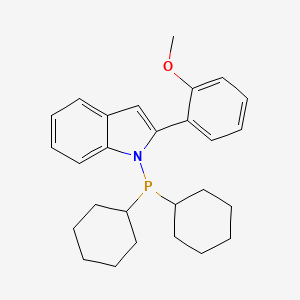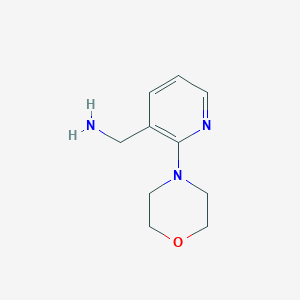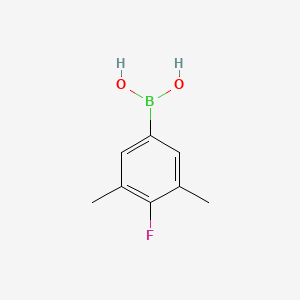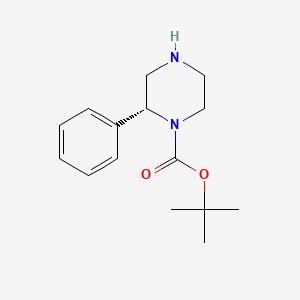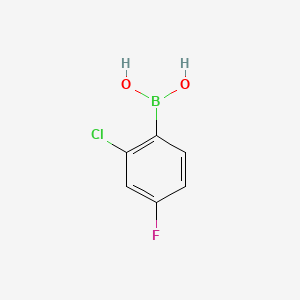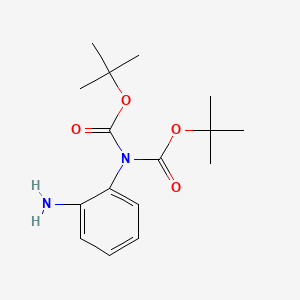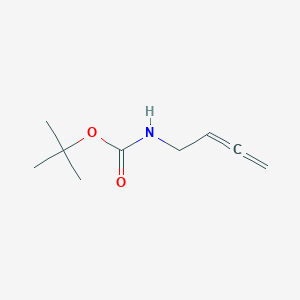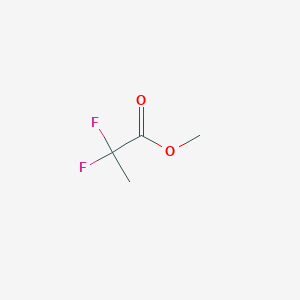
Tert-butyl 4-(3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)phényl)pipérazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a phenyl ring, which is further attached to a boronate ester group .Physical and Chemical Properties Analysis
This compound is a solid with a white to yellow appearance . It has a melting point of 60°C to 65°C .Applications De Recherche Scientifique
Synthèse organique
Ce composé est utilisé comme intermédiaire en synthèse organique . Il peut être synthétisé en plusieurs étapes, en utilisant le tert-butyl-4-hydroxypipéridine-1-carboxylate comme matière première .
Composés biologiquement actifs
Il sert d'intermédiaire important dans la synthèse de nombreux composés biologiquement actifs . Par exemple, il est utilisé dans la synthèse du crizotinib, un médicament utilisé pour traiter le cancer du poumon non à petites cellules .
Réactions de borylation
La partie tétraméthyl-1,3,2-dioxaborolane du composé est souvent utilisée dans les réactions de borylation . Ces réactions sont utiles pour former des liaisons carbone-bore, qui sont essentielles dans de nombreuses transformations organiques .
Catalyse par les métaux de transition
Ce composé peut être utilisé dans des réactions impliquant des catalyseurs à base de métaux de transition . Par exemple, il peut être utilisé dans l'hydroboration d'alcynes ou d'alcènes alkylés ou arylés .
Recherche pharmaceutique
Compte tenu de son rôle d'intermédiaire dans la synthèse de composés biologiquement actifs, ce composé présente un intérêt en recherche pharmaceutique . Il peut être utilisé pour développer de nouveaux médicaments et thérapies .
Science des matériaux
En science des matériaux, ce composé peut être utilisé dans le développement de nouveaux matériaux. La partie contenant du bore peut conférer des propriétés uniques aux matériaux résultants, ce qui en fait un outil précieux dans ce domaine .
Industrie chimique
Dans l'industrie chimique, ce composé peut être utilisé dans la production de divers produits chimiques. Sa structure et sa réactivité uniques en font une matière première ou un intermédiaire précieux dans ces procédés .
Recherche académique
Ce composé est également utilisé dans la recherche académique, en particulier dans les domaines de la chimie organique et de la chimie médicinale. Les chercheurs peuvent l'utiliser pour explorer de nouvelles réactions, développer de nouvelles méthodologies de synthèse et synthétiser de nouveaux composés .
Safety and Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various byproducts. These byproducts can have different biological activities, which may influence the overall effects of the compound. Additionally, long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biotransformation. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is important for predicting the compound’s behavior in biological systems and for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-23(12-14-24)17-10-8-9-16(15-17)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUYJGNYCCEDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585964 | |
| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540752-87-2 | |
| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


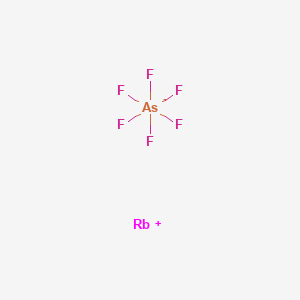
![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)


